2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride
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Description
The compound “2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride” is a chemical compound that is likely to be used in the field of medicinal chemistry. It contains a pyridine ring, which is a basic aromatic heterocycle that is often used in pharmaceuticals and agrochemicals . The compound also contains a bromine atom, which can be useful in medicinal chemistry due to its ability to form stable carbon-bromine bonds .
Synthesis Analysis
The synthesis of this compound could involve the use of 5-Bromo-2-methoxypyridine as a starting material . This compound can be used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . The exact synthetic route would depend on the specific requirements of the reaction and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H
. This indicates that the compound contains a pyridine ring with a bromine atom and a methoxy group attached to it, as well as an amino group and a ketone group attached to an ethane backbone .
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the search results, compounds containing a pyridine ring are often used in pharmaceuticals and can interact with various biological targets . For example, 2-Amino-4-methoxypyridine is a highly selective inducible nitric oxide synthase inhibitor .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride involves the reaction of 5-bromo-4-methoxypyridin-2-amine with ethyl chloroacetate to form 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-bromo-4-methoxypyridin-2-amine", "ethyl chloroacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-4-methoxypyridin-2-amine is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-ethyl-2-(5-bromo-4-methoxypyridin-2-yl)acetamide.", "Step 2: The resulting product from step 1 is then hydrolyzed with hydrochloric acid to form 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form the hydrochloride salt of 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one." ] } | |
CAS No. |
2648947-31-1 |
Molecular Formula |
C8H10BrClN2O2 |
Molecular Weight |
281.5 |
Purity |
95 |
Origin of Product |
United States |
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